Avilamycin-A

Description

isolated from Streptomyces viridochromogenes; structure in first source

Properties

IUPAC Name |

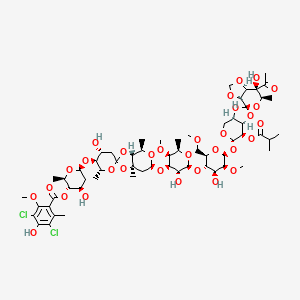

[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRGHRXBGGPPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88Cl2O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69787-79-7 |

Source

|

| Record name | Avilamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Discovery of Avilamycin-A from Streptomyces viridochromogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin-A, a prominent member of the orthosomycin family of antibiotics, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces viridochromogenes.[1] With its potent activity against various Gram-positive bacteria, Avilamycin-A has garnered significant interest in both veterinary medicine and as a potential scaffold for the development of novel human therapeutics. This technical guide provides an in-depth overview of the discovery of Avilamycin-A, focusing on its biosynthesis, the intricate signaling pathways that regulate its production, and detailed experimental methodologies for its fermentation, extraction, purification, and characterization. All quantitative data has been summarized into structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Streptomyces viridochromogenes, a soil-dwelling actinomycete, was first identified as the producer of the avilamycin antibiotic complex.[2] Avilamycin-A is the main bioactive component of this complex.[3] The structure of Avilamycin-A is characterized by a heptasaccharide chain attached to a dichloroisoeverninic acid aglycone.[4] This complex structure is assembled through a sophisticated biosynthetic pathway encoded by a large gene cluster within the S. viridochromogenes genome. The production of Avilamycin-A is tightly regulated by a network of signaling pathways that respond to various nutritional and environmental cues. Understanding these biosynthetic and regulatory mechanisms is crucial for the rational design of strain improvement strategies and for the potential discovery of novel avilamycin analogs with enhanced therapeutic properties.

Biosynthesis of Avilamycin-A

The biosynthesis of Avilamycin-A is governed by a dedicated gene cluster in Streptomyces viridochromogenes. This cluster spans approximately 60 kb and contains 54 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the polyketide-derived aglycone, the assembly of the heptasaccharide chain, and the subsequent tailoring reactions.[4]

The Avilamycin Biosynthetic Gene Cluster

The avi gene cluster is a mosaic of genes responsible for different stages of Avilamycin-A synthesis. Key genes and their putative functions are outlined below:

-

Polyketide Synthase (PKS) genes: Responsible for the synthesis of the dichloroisoeverninic acid aglycone.

-

Glycosyltransferase (GT) genes: Catalyze the sequential addition of sugar moieties to form the heptasaccharide chain.

-

Tailoring enzyme genes: Include genes for methylation (aviG4), halogenation (aviH), and oxidation/reduction, which modify the core structure to produce the final Avilamycin-A molecule.[4] Inactivation of aviG4 and aviH leads to the production of new antibiotic analogs called gavibamycins.[4]

-

Regulatory genes: Such as aviC1 and aviC2, which act as transcriptional activators of the biosynthetic genes.

-

Resistance genes: Provide the producing organism with self-resistance to the antibiotic.

-

Transport genes: Encode for proteins involved in the export of Avilamycin-A out of the cell.

Caption: Generalized workflow of Avilamycin-A biosynthesis.

Regulatory Pathways

The production of Avilamycin-A is a tightly controlled process influenced by both pathway-specific regulators and global nutritional signals.

Pathway-Specific Regulation

The expression of the avi biosynthetic gene cluster is positively regulated by two key transcriptional activators, AviC1 and AviC2. These proteins bind to promoter regions within the gene cluster, initiating the transcription of the biosynthetic genes. Their activity is crucial for the onset of avilamycin production.

Caption: Role of AviC1 and AviC2 in activating avilamycin biosynthesis.

Nutrient Regulation

The biosynthesis of secondary metabolites like avilamycin in Streptomyces is also under the control of global regulatory networks that sense the availability of key nutrients such as carbon, nitrogen, and phosphate. High concentrations of readily available nutrients often repress antibiotic production, a phenomenon known as catabolite repression.

-

Carbon Source Regulation: Glucose, when present in high concentrations, can inhibit avilamycin biosynthesis. This is a common regulatory mechanism in Streptomyces that prioritizes primary metabolism over secondary metabolite production.

-

Nitrogen Source Regulation: The availability and type of nitrogen source also play a significant role. The global nitrogen regulator, GlnR, is known to control the expression of various genes in response to nitrogen levels, and likely influences avilamycin production.

-

Phosphate Regulation: Phosphate concentration is another critical factor. The PhoR-PhoP two-component system is a key player in sensing phosphate levels and regulating secondary metabolism in Streptomyces.

Caption: Influence of nutrient sensing pathways on avilamycin production.

Experimental Protocols

Fermentation of Streptomyces viridochromogenes for Avilamycin Production

This protocol is adapted from the method described in Chinese patent CN102936608A.[2]

1. Strain Maintenance and Inoculum Preparation:

- Maintain Streptomyces viridochromogenes on a slant medium containing (g/L): W-Gum 20.0, KNO₃ 1.0, K₂HPO₄ 0.5, CaCl₂ 2.0, and agar 30.0, at a pH of 7.0-7.2.[2]

- Incubate at 28°C for 6-8 days until sporulation is observed.[2]

- Prepare a seed culture in a medium containing (g/L): soybean cake powder 15.0, yeast powder 25.0, glucose 5.0, dextrin 20.0, CaCl₂ 2.0, and CaCO₃ 1.0, at a pH of 7.0-7.2.[2]

- Incubate the seed culture at 28°C with shaking (150-200 rpm) for 24-36 hours.[2]

2. Production Fermentation:

- Prepare the fermentation medium containing (g/L): W-Gum 40.0, glucose 20.0, soybean cake powder 10.0, CaCl₂ 2.0, CaCO₃ 4.0, and NaCl 1.0, with a pH of 7.2-7.4.[2]

- Inoculate the production medium with 5% (v/v) of the seed culture.[2]

- Incubate the fermentation at 27.5-28.5°C for 200-240 hours.[2]

- Maintain aeration at a rate of 1:0.5-1:1.1 vvm and a tank pressure of 0.05-0.10 MPa, with agitation at 80-150 rpm.[2]

Extraction and Purification of Avilamycin-A

1. Extraction:

- After fermentation, filter the broth to separate the mycelium and the supernatant.[2]

- The avilamycin is primarily associated with the mycelium.

- Extract the mycelial cake with methanol.[2]

- Concentrate the methanol extract to obtain a crude avilamycin crystal.[2]

2. Purification (for analytical purposes):

- For purification of Avilamycin-A for analytical standards, High-Performance Liquid Chromatography (HPLC) is employed.

- A semi-preparative silica gel or reverse-phase HPLC column can be used for initial fractionation.

- Final purification can be achieved using a reverse-phase column with a solvent switching technique.

Quantification of Avilamycin-A by HPLC

This protocol is for the analysis of avilamycin in a sample matrix, such as animal feed.

1. Sample Preparation:

- Grind a representative sample to a fine powder.

- Accurately weigh a portion of the ground sample.

- Extract avilamycin from the sample with acetonitrile by shaking or vortexing.

- Centrifuge the extract and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition an SPE cartridge (e.g., silica-based) with an appropriate solvent.

- Load the supernatant onto the SPE cartridge.

- Wash the cartridge to remove interfering substances.

- Elute avilamycin from the cartridge with a suitable solvent mixture.

- Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC Analysis:

- Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 52:48 v/v).

- Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection: UV detector at 295 nm.

- Injection Volume: 50 µL.

- Inject prepared standards and samples onto the HPLC system.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the avilamycin standards against their known concentrations.

- Determine the concentration of Avilamycin-A in the sample by comparing its peak area to the calibration curve.

Quantitative Data

The production of Avilamycin-A can be significantly influenced by strain improvement and fermentation optimization.

Table 1: Avilamycin Production by Different S. viridochromogenes Strains

| Strain | Avilamycin Yield (mg/L) | Fold Increase vs. Wild Type | Reference |

| Wild Type (WT) | 18.55 | - | [1] |

| Mutant Z-6 | 29.31 | 1.58 | [1] |

| Mutant A-9 | 36.84 | 1.99 | [1] |

| Mutant F-23 | 45.73 | 2.46 | [1] |

| Recombinant E-219 | 1400 | 36.8 (vs. ancestor AS 4.126) | [5] |

Conclusion

The discovery of Avilamycin-A from Streptomyces viridochromogenes has provided a valuable antibiotic for veterinary applications and a promising lead for further drug development. A thorough understanding of its complex biosynthesis, the intricate regulatory networks that control its production, and robust experimental protocols for its study are essential for harnessing its full potential. The information presented in this technical guide serves as a comprehensive resource for researchers and scientists working in the fields of natural product discovery, antibiotic development, and microbial biotechnology. Future research efforts focused on elucidating the finer details of the signaling pathways and on applying synthetic biology approaches to manipulate the biosynthetic gene cluster will undoubtedly pave the way for the generation of novel avilamycin derivatives with improved pharmacological properties.

References

- 1. Avilamycin production enhancement by mutagenesis and fermentation optimization in Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102936608A - Method for producing avilamycin by fermenting - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genome shuffling of Streptomyces viridochromogenes for improved production of avilamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Avilamycin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Avilamycin is a prominent member of the orthosomycin family of antibiotics, produced by the fermentation of Streptomyces viridochromogenes.[1][2][3] It is a complex oligosaccharide antibiotic primarily used in veterinary medicine to control enteric infections caused by Gram-positive bacteria and as a growth promotant in poultry and swine.[1][2][4] This guide provides a detailed examination of the chemical structure and stereochemistry of Avilamycin A, the principal and most active component of the avilamycin complex.[3][5]

Chemical Structure

Avilamycin A is a large, complex molecule with the chemical formula C₆₁H₈₈Cl₂O₃₂.[6][7] Its structure is characterized by a linear heptasaccharide chain attached to a dichloroisoeverninic acid moiety at one end.[8] The oligosaccharide core is composed of seven sugar residues, and the overall structure contains several orthoester linkages, a defining feature of the orthosomycin class of antibiotics.[3]

Avilamycins B through N are known derivatives of Avilamycin A, differing at the C-45 linkage and/or the C-56 ketone adduct.[6] Avilamycin C, a major analogue, differs from Avilamycin A only in the redox state of the two-carbon branched-chain on the terminal octose moiety, featuring a hydroxyethyl branch instead of an acetyl branch.[5][9]

Stereochemistry

The complex structure of Avilamycin A contains numerous stereocenters. The absolute configuration of these centers has been elucidated through a combination of chemical degradation, Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution X-ray crystallography.[10]

A high-resolution crystal structure of free avilamycin has confirmed the chair conformation for all sugar residues (B-H) and established the R chirality at position C16.[10] This finding is consistent with previous crystallographic studies of an avilamycin fragment and NMR assignments for all other chiral centers.[10] The precise stereochemistry is crucial for its biological activity, as derivatives with altered stereochemistry, such as gavibamycin N1 (which contains a glucose moiety instead of mannose), exhibit drastically reduced antibacterial activity.[8]

Quantitative Physicochemical and Bioactivity Data

The following tables summarize key quantitative data for Avilamycin A.

Table 1: Physicochemical Properties of Avilamycin A

| Property | Value | Reference(s) |

| Molecular Formula | C₆₁H₈₈Cl₂O₃₂ | [6][7] |

| Molecular Weight | 1404.2 g/mol | [7] |

| Melting Point | 188-189.5°C (from acetone/ether) | [3] |

| 181-182°C (from chloroform/petr ether) | [3] | |

| Optical Rotation [α]D²⁰ | +0.8° (c = 1.165 in abs ethanol) | [3] |

| -7.7° (c = 1.083 in chloroform) | [3] | |

| UV max (methanol) | 227, 286 nm (log ε 4.15, 3.33) | [3] |

| Solubility | Slightly soluble in water; soluble in acetone, propanol, ethyl acetate, benzene, and ether. | [11] |

Table 2: Antimicrobial Activity of Avilamycin

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Clostridium perfringens | 0.06 | 128 | [12] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strains and testing conditions.

Experimental Protocols

4.1. Isolation and Purification of Avilamycin

Avilamycin is produced by the fermentation of Streptomyces viridochromogenes.[2][3] The following is a general protocol for its isolation:

-

Fermentation: Culture S. viridochromogenes in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to maximize avilamycin production.[11][13]

-

Extraction: After fermentation, filter the culture broth. Extract the filtrate with an organic solvent such as ethyl acetate.[9]

-

Concentration: Concentrate the organic extract under reduced pressure.

-

Chromatographic Purification: Purify the crude extract using chromatographic techniques. This may involve semi-preparative silica gel or reverse-phase high-performance liquid chromatography (HPLC).[14] A final purification step using a reverse-phase column with solvent switching can be employed to isolate individual avilamycin factors.[14]

4.2. Structural Elucidation by X-ray Crystallography

The determination of the absolute stereochemistry of avilamycin was achieved through single-crystal X-ray diffraction.

-

Crystallization: Obtain single crystals of pure Avilamycin A suitable for X-ray diffraction. This can be achieved by slow evaporation from a solvent system like acetone/ether or chloroform/petroleum ether.[3]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using an X-ray source (e.g., Cu Kα radiation).[15]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often using the Flack parameter. A value close to zero confirms the correct assignment of the absolute structure.[16] For avilamycin, a high-resolution (1.0 Å) crystal structure was obtained to definitively determine the absolute configuration.[10]

4.3. Determination of Total Avilamycin Residues in Tissues

Regulatory monitoring of avilamycin residues in animal tissues is often based on the quantification of its marker residue, dichloroisoeverninic acid (DIA).[17]

-

Sample Preparation: Homogenize the tissue sample (e.g., muscle, liver).

-

Alkaline Hydrolysis: Subject the homogenized tissue to alkaline hydrolysis to convert avilamycin and its metabolites to DIA. The conversion efficiency is typically ≥92%.[17]

-

Extraction: Perform liquid-liquid extraction followed by solid-phase extraction (SPE) to clean up the sample and isolate DIA, minimizing matrix effects.[17]

-

LC-MS/MS Analysis: Quantify DIA using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use a deuterated internal standard (e.g., dichloroisoeverninic acid-d6) for accurate quantification.[17] Multiple reaction monitoring (MRM) is used for selective detection.[18]

Visualizations

Caption: Simplified block diagram of Avilamycin A's chemical structure.

Caption: Avilamycin's mechanism of action on the bacterial ribosome.

Caption: General experimental workflow for Avilamycin isolation.

References

- 1. government.se [government.se]

- 2. rooyandarou.com [rooyandarou.com]

- 3. Avilamycin [drugfuture.com]

- 4. fao.org [fao.org]

- 5. An NADH/NAD+-favored aldo-keto reductase facilitates avilamycin A biosynthesis by primarily catalyzing oxidation of avilamycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Avilamycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. The active conformation of avilamycin A is conferred by AviX12, a radical AdoMet enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. CN102936608A - Method for producing avilamycin by fermenting - Google Patents [patents.google.com]

- 12. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Determination of avilamycin as dichloroisoeverninic acid in poultry and porcine muscles by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

Avilamycin-A: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin-A, an orthosomycin antibiotic, exhibits potent activity against a range of Gram-positive bacteria by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of Avilamycin-A, detailing its binding site, the functional consequences of its interaction with the ribosome, and the mechanisms by which bacteria develop resistance. Quantitative data on its inhibitory activity are presented, alongside detailed methodologies for key experimental procedures used to elucidate its mechanism. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this complex interaction.

Introduction

The bacterial ribosome is a primary target for numerous clinically important antibiotics. The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Avilamycin-A, a member of the orthosomycin family of antibiotics, represents a promising scaffold for such development. It demonstrates excellent activity against various Gram-positive pathogens and, crucially, does not exhibit cross-resistance with other major classes of ribosome-targeting antibiotics[1][2]. This guide synthesizes the current understanding of how Avilamycin-A disrupts the essential process of protein synthesis in bacteria.

Mechanism of Action

Avilamycin-A exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis[1][3]. The primary mechanism of inhibition is the steric hindrance of the aminoacyl-tRNA (aa-tRNA) binding to the A-site, thereby halting the elongation phase of translation[1][4][5]. There is also evidence to suggest that Avilamycin-A can interfere with the translation initiation phase[1][6].

The Avilamycin-A Binding Site

High-resolution structural studies, including cryo-electron microscopy and X-ray crystallography, have precisely mapped the binding site of Avilamycin-A on the 50S ribosomal subunit[1][4][5][7][8]. It binds to a unique pocket formed by components of the 23S ribosomal RNA (rRNA) and a ribosomal protein.

-

23S rRNA Interaction: The heptasaccharide core of Avilamycin-A spans across the minor grooves of helix 89 (H89) and helix 91 (H91) of the 23S rRNA in domain V[1][6][9][10]. Chemical footprinting experiments have identified specific nucleotides protected by Avilamycin-A binding, including A2482 and A2534 (E. coli numbering)[9][10][11].

-

Ribosomal Protein L16 Interaction: The terminal dichloro-ring of Avilamycin-A interacts with arginine residues of the ribosomal protein L16[1][9]. This interaction is crucial for the stable binding of the antibiotic.

Inhibition of A-Site tRNA Accommodation

The binding pocket of Avilamycin-A directly overlaps with the binding site of the elbow region of an incoming aa-tRNA in the A-site[1][4][5]. This physical obstruction prevents the correct positioning and accommodation of the aa-tRNA into the peptidyl transferase center (PTC). Single-molecule FRET (smFRET) studies have demonstrated that while the initial binding of the aa-tRNA to the A-site may still occur, Avilamycin-A blocks the subsequent conformational changes required for its full accommodation, effectively stalling the ribosome[1][4][7].

Interference with Translation Initiation

In addition to inhibiting elongation, Avilamycin-A has been shown to interfere with the formation of the 70S initiation complex[1]. The binding site of Avilamycin-A is in close proximity to the binding site of initiation factor 2 (IF2). It is hypothesized that the presence of the antibiotic sterically hinders the proper binding and function of IF2, thereby inhibiting the initiation of protein synthesis[6][12].

Quantitative Data

The inhibitory activity of Avilamycin-A has been quantified through various assays. The following tables summarize key quantitative data.

| Parameter | Organism/System | Value | Reference |

| MIC50 | Clostridium perfringens | 2 mg/L | [13] |

| MIC90 | Clostridium perfringens | 2 mg/L | [13] |

| MIC Range | Enterococci | 0.12 - 4 mg/L | [1] |

| IC50 (Hydroxyl Radical Scavenging) | In vitro | 150.6 mg/L | [7] |

Table 1: Minimum Inhibitory Concentrations (MIC) and IC50 of Avilamycin-A.

| Mutant Strain (H. halobium) | Mutation in 23S rRNA | Avilamycin IC50 (µg/ml) | Reference |

| Wild Type | - | <0.3 | [9] |

| Mutant 1 | G2470U | >66 | [9] |

| Mutant 2 | A2471G | >66 | [9] |

| Mutant 3 | G2472U | 6.6 | [9] |

| Mutant 4 | U2479C | >66 | [9] |

| Mutant 5 | C2480U | >66 | [9] |

| Mutant 6 | A2527C | >66 | [9] |

| Mutant 7 | C2528U | 6.6 | [9] |

| Mutant 8 | A2535G | 6.6 | [9] |

Table 2: Avilamycin-A IC50 Values for Wild-Type and Resistant Halobacterium halobium Strains.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the mechanism of action of Avilamycin-A.

Ribosome Binding Assay (Chemical Footprinting)

This method is used to identify the specific nucleotides in the rRNA that interact with the antibiotic.

-

Ribosome Preparation: Isolate 70S ribosomes from the target bacterium (e.g., E. coli) using standard sucrose gradient centrifugation methods.

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of Avilamycin-A in a suitable binding buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 6 mM β-mercaptoethanol) at 37°C for 15-30 minutes. A control sample without the antibiotic should be prepared in parallel.

-

Chemical Modification: Treat the ribosome-antibiotic complexes and the control ribosomes with a chemical modifying agent such as dimethyl sulfate (DMS) or kethoxal. The reaction conditions (concentration of modifying agent, temperature, and time) should be optimized to ensure limited modification (on average, one modification per rRNA molecule).

-

rRNA Extraction: Stop the modification reaction and extract the rRNA from the ribosomes using phenol-chloroform extraction followed by ethanol precipitation.

-

Primer Extension Analysis: Anneal a radiolabeled or fluorescently labeled DNA primer to a region of the 23S rRNA downstream of the expected binding site. Extend the primer using reverse transcriptase. The enzyme will stop at the nucleotide preceding a modified base.

-

Gel Electrophoresis and Analysis: Separate the primer extension products on a denaturing polyacrylamide sequencing gel. Compare the band patterns of the Avilamycin-A-treated sample and the control. Nucleotides that are protected from chemical modification by Avilamycin-A binding will show a decrease in band intensity, revealing the binding site.

In Vitro Translation Inhibition Assay

This assay measures the effect of the antibiotic on the synthesis of a reporter protein in a cell-free system.

-

Preparation of the In Vitro Translation System: Use a commercially available E. coli S30 extract system or prepare a custom cell-free translation system. The system should contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy source, etc.).

-

Template DNA/RNA: Use a plasmid DNA containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter, or the corresponding mRNA transcript.

-

Inhibition Assay: Set up reaction mixtures containing the in vitro translation system, the template, and varying concentrations of Avilamycin-A. A no-antibiotic control is essential.

-

Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

-

Quantification of Protein Synthesis: Measure the amount of reporter protein synthesized in each reaction. For luciferase, this can be done by adding luciferin and measuring the resulting luminescence. For β-galactosidase, a colorimetric substrate like ONPG can be used.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of Avilamycin-A. From this curve, the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%) can be determined.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Avilamycin-A Complex

This technique provides a high-resolution 3D structure of the antibiotic bound to the ribosome.

-

Complex Formation: Prepare a homogenous sample of 70S ribosomes complexed with Avilamycin-A as described for the chemical footprinting assay.

-

Vitrification: Apply a small volume (3-4 µL) of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge the grid into liquid ethane. This process, called vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure.

-

Data Collection: Transfer the vitrified grid to a transmission electron microscope equipped with a cryo-stage. Collect a large dataset of images (micrographs) of the ribosome particles at different orientations.

-

Image Processing: Use specialized software to perform particle picking (identifying individual ribosome particles in the micrographs), 2D classification (grouping particles with similar views), and 3D reconstruction (combining the 2D class averages to generate a 3D density map).

-

Model Building and Refinement: Fit an atomic model of the ribosome into the cryo-EM density map. The density corresponding to the bound Avilamycin-A molecule can then be identified, and its atomic model can be built and refined to visualize the precise interactions with the ribosome.

Visualizations

The following diagrams illustrate the mechanism of action of Avilamycin-A and a typical experimental workflow.

Figure 1: Mechanism of Avilamycin-A action on the bacterial ribosome.

Figure 2: Workflow for chemical footprinting of the Avilamycin-A binding site.

Resistance Mechanisms

Bacterial resistance to Avilamycin-A can arise through several mechanisms that alter the drug's target site.

-

Mutations in 23S rRNA: Single point mutations in helices 89 and 91 of the 23S rRNA are a primary mechanism of resistance[2][9][14]. These mutations can disrupt the direct interaction of Avilamycin-A with the rRNA, reducing its binding affinity.

-

Mutations in Ribosomal Protein L16: Alterations in the amino acid sequence of ribosomal protein L16, particularly in regions that interact with Avilamycin-A, can also confer resistance[1][2][14].

-

Enzymatic Modification of rRNA: Some bacteria, including the Avilamycin-producing organism Streptomyces viridochromogenes, possess methyltransferase enzymes that modify specific nucleotides within the Avilamycin-A binding site on the 23S rRNA[2][5]. This methylation prevents the antibiotic from binding effectively.

Conclusion

Avilamycin-A is a potent inhibitor of bacterial protein synthesis with a well-defined and unique mechanism of action. By binding to a distinct site on the 50S ribosomal subunit, it effectively blocks the accommodation of aa-tRNA into the A-site, thereby halting translation. The detailed structural and functional understanding of its interaction with the ribosome provides a solid foundation for the rational design of novel orthosomycin derivatives with improved therapeutic potential. Further research into its inhibitory effects on translation initiation and the development of strategies to overcome resistance will be crucial for the future clinical application of this class of antibiotics.

References

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. Avilamycin and evernimicin induce structural changes in rProteins uL16 and CTC that enhance the inhibition of A-site tRNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Interaction of Avilamycin with Ribosomes and Resistance Caused by Mutations in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Avilamycin-A Production: Fermentation of Streptomyces viridochromogenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fermentation conditions for producing Avilamycin-A, an oligosaccharide antibiotic effective against Gram-positive bacteria. The primary producing organism is the bacterium Streptomyces viridochromogenes. This document outlines optimal fermentation media, critical process parameters, and experimental methodologies to guide research and development in maximizing Avilamycin-A yield.

Producing Microorganism

The principal microorganism responsible for Avilamycin-A production is Streptomyces viridochromogenes. Several strains have been documented and utilized for their production capabilities, including Tü57, AS 4.126, and MCCC1A01659.[1][2] These strains serve as the foundational biological catalysts for the fermentation process.

Fermentation Medium Composition

The composition of the culture medium is a critical factor influencing the growth of S. viridochromogenes and the subsequent yield of Avilamycin-A. The process typically involves a seed culture medium to ensure a robust inoculum and a fermentation medium for production.

Seed Culture Medium

A rich seed medium is essential for developing a healthy and dense starter culture.

| Component | Concentration (g/L) | Reference(s) |

| Soybean Cake Powder | 15.0 | [3][4] |

| Yeast Powder | 25.0 | [3][4] |

| Glucose | 5.0 | [3][4] |

| Dextrin | 20.0 | [3][4] |

| CaCl₂ | 2.0 | [3][4] |

| CaCO₃ | 1.0 | [3][4] |

Fermentation Medium

The production medium is designed to support high-yield Avilamycin-A biosynthesis. Optimization of these components has been shown to significantly increase production.[5]

| Component | Concentration (g/L) | Reference(s) |

| Soluble Starch | 37.22 | [5] |

| Soybean Flour | 21.97 | [5] |

| W-Gum | 40.0 | [3][4] |

| Glucose | 20.0 | [3][4] |

| Soybean Cake Powder | 10.0 | [3][4] |

| MgSO₄·7H₂O | 0.37 | [5] |

| CaCl₂·2H₂O | 0.39 | [5] |

| CaCO₃ | 4.0 | [3][4] |

| NaCl | 1.0 | [3][4] |

Fermentation Parameters

Precise control of physical and chemical parameters during fermentation is crucial for maximizing Avilamycin-A production.

| Parameter | Seed Culture | Fermentation Culture | Reference(s) |

| Temperature | 28°C | 27.5-28.5°C | [3][4] |

| pH | 7.0-7.2 | 7.2-7.4 | [3][4] |

| Agitation | 150-200 rpm | 80-150 rpm | [3][4] |

| Aeration | 1:1-1:1.1 vvm | 1:0.5-1:1.1 vvm | [3][4] |

| Tank Pressure | - | 0.05-0.10 MPa | [3][4] |

| Incubation Time | 24-36 hours | 200-240 hours | [3][4] |

Experimental Protocols

Inoculum Preparation

-

Slant Culture: S. viridochromogenes is first cultivated on a slant medium to obtain a sporulated culture. A typical slant medium contains (in g/L): W-Gum 20.0, KNO₃ 1.0, K₂HPO₄ 0.5, CaCl₂ 2.0, and agar 30.0, with a pH of 7.0-7.2.[3][4] The culture is incubated at 28°C for 6-8 days.[3][4]

-

Seed Culture: Spores from the slant culture are inoculated into the seed culture medium. The seed culture is incubated under the conditions specified in Table 3.

Fermentation Process

-

The seed culture is transferred to the production fermenter containing the fermentation medium. A typical inoculum size is 5% (v/v).[4]

-

The fermentation is carried out for 200-240 hours under the conditions outlined in Table 3.[3][4]

-

Throughout the fermentation, key parameters such as pH, dissolved oxygen, and substrate consumption can be monitored to maintain optimal conditions.

Yield Enhancement Strategies

-

Mutagenesis and Screening: Techniques such as UV and atmospheric and room temperature plasma (ARTP) mutagenesis have been successfully employed to generate high-yielding mutant strains of S. viridochromogenes.[6]

-

Precursor Supplementation: The addition of precursors like L-valine, D-xylose, and sodium acetate to the fermentation medium has been shown to enhance Avilamycin-A yield.[6][7]

-

Oxygen Vectors: The use of oxygen vectors such as n-dodecane can improve oxygen transfer rates in the fermentation broth, leading to increased production.[7]

Visualizations

Experimental Workflow for Avilamycin-A Production

Caption: A flowchart illustrating the key stages of Avilamycin-A production, from inoculum preparation to final product analysis and optimization.

Simplified Overview of Avilamycin-A Biosynthesis Regulation

Caption: A diagram showing the positive regulatory role of aviC1 and aviC2 on the avilamycin biosynthetic gene cluster, leading to the production of Avilamycin-A.[8]

References

- 1. Biosynthesis of the orthosomycin antibiotic avilamycin A: deductions from the molecular analysis of the avi biosynthetic gene cluster of Streptomyces viridochromogenes Tü57 and production of new antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome shuffling of Streptomyces viridochromogenes for improved production of avilamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102936608A - Method for producing avilamycin by fermenting - Google Patents [patents.google.com]

- 4. CN102936608B - Method for producing avilamycin by fermenting - Google Patents [patents.google.com]

- 5. Statistical optimization of medium components for avilamycin production by Streptomyces viridochromogenes Tü57-1 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avilamycin production enhancement by mutagenesis and fermentation optimization in Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avilamycin production enhancement by mutagenesis and fermentation optimization in <i>Streptomyces viridochromogenes</i> - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

The Avilamycin-A Biosynthesis Pathway and Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin A, a prominent member of the orthosomycin family of antibiotics, is a complex oligosaccharide produced by Streptomyces viridochromogenes Tü57.[1] It exhibits potent activity against Gram-positive bacteria, including multi-drug resistant strains, by inhibiting protein synthesis.[1] This technical guide provides an in-depth exploration of the avilamycin A biosynthetic pathway and the corresponding genetic architecture. We will dissect the biosynthetic gene cluster, detailing the putative function of its constituent genes. Furthermore, this guide will delineate the enzymatic steps involved in the assembly of the avilamycin A molecule, from its primary metabolic precursors to the final active compound. Detailed experimental protocols for key research methodologies, including gene inactivation and in vitro enzymatic assays, are provided to facilitate further investigation and manipulation of this intricate biosynthetic machinery.

The Avilamycin Biosynthetic Gene Cluster

The biosynthesis of avilamycin A is orchestrated by a large and complex gene cluster spanning approximately 60 kb of the Streptomyces viridochromogenes Tü57 chromosome.[2] This cluster is comprised of 54 open reading frames (ORFs), each encoding a protein with a putative role in the biosynthesis, regulation, resistance, and transport of the antibiotic. The functions of these genes have been primarily elucidated through bioinformatic analysis, gene inactivation studies, and heterologous expression.[2][3]

Gene Organization and Function

The genes within the avilamycin cluster can be categorized based on their predicted roles in the biosynthetic pathway. These categories include genes for the synthesis of the dichloroisoeverninic acid aglycone, assembly and modification of the heptasaccharide chain, regulation of gene expression, and self-resistance mechanisms.

Table 1: Genes of the Avilamycin Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function | Category |

| Aglycone Biosynthesis & Tailoring | ||

| aviM | Type I Polyketide Synthase (PKS) | Aglycone Synthesis |

| aviH | Halogenase (chlorination) | Aglycone Tailoring |

| aviG4 | Methyltransferase | Aglycone Tailoring |

| Sugar Biosynthesis & Glycosylation | ||

| aviE1 | NDP-glucose synthase/epimerase | Sugar Biosynthesis |

| aviE2 | NDP-glucose dehydrogenase | Sugar Biosynthesis |

| aviD | NDP-sugar dehydratase | Sugar Biosynthesis |

| aviGT1 | Glycosyltransferase | Glycosylation |

| aviGT2 | Glycosyltransferase | Glycosylation |

| aviGT3 | Glycosyltransferase | Glycosylation |

| aviGT4 | Glycosyltransferase | Glycosylation |

| Late-Stage Modification | ||

| aviZ1 | Aldo-keto reductase (conversion of Avilamycin C to Avilamycin A) | Tailoring |

| aviO1 | Oxygenase | Tailoring |

| aviO3 | Oxygenase | Tailoring |

| aviG1 | C-methyltransferase | Tailoring |

| aviG2 | Methyltransferase | Tailoring |

| aviG3 | Methyltransferase | Tailoring |

| aviG5 | Methyltransferase | Tailoring |

| aviG6 | Methyltransferase | Tailoring |

| Regulation | ||

| aviC1 | Transcriptional activator | Regulation |

| aviC2 | Transcriptional activator | Regulation |

| Resistance & Transport | ||

| aviRa | rRNA methyltransferase | Resistance |

| aviRb | rRNA methyltransferase | Resistance |

| aviABC1 | ABC transporter | Transport |

| aviABC2 | ABC transporter | Transport |

| Other/Unknown | ||

| aviB1 | Acyl-CoA dehydrogenase-like protein | Unknown |

| aviB2 | Enoyl-CoA hydratase/isomerase-like protein | Unknown |

| aviJ | Acyl carrier protein | Unknown |

| aviN | Thioesterase-like protein | Unknown |

| aviQ1 | SDR family oxidoreductase | Unknown |

| aviQ2 | SDR family oxidoreductase | Unknown |

| aviX1-X12 | Hypothetical proteins | Unknown |

Note: This table represents a summary of key genes with assigned or putative functions based on available literature. The functions of many 'X' designated ORFs remain to be experimentally validated.

The Avilamycin-A Biosynthesis Pathway

The biosynthesis of avilamycin A is a convergent process involving the independent synthesis of the dichloroisoeverninic acid aglycone and the heptasaccharide chain, which are subsequently linked and further modified. The primary metabolic precursors for this pathway include propionyl-CoA, D-glucose-1-phosphate, GDP-D-mannose, and UDP-D-glucose.[3]

Dichloroisoeverninic Acid Moiety Synthesis

The aglycone portion of avilamycin A, dichloroisoeverninic acid, is derived from a polyketide backbone. This process is initiated by a Type I Polyketide Synthase (PKS), encoded by the aviM gene. Subsequent tailoring reactions, including chlorination and methylation, are carried out by the products of the aviH (halogenase) and aviG4 (methyltransferase) genes, respectively.[2][3]

Heptasaccharide Chain Assembly

The complex heptasaccharide chain is assembled through the sequential action of multiple glycosyltransferases (aviGT1-4). The sugar nucleotide precursors are synthesized and modified by a suite of enzymes encoded within the cluster, including synthases, epimerases, dehydrogenases, and dehydratases (aviE1, aviE2, aviD).

Final Assembly and Tailoring

Following the attachment of the dichloroisoeverninic acid moiety to the assembled oligosaccharide, a series of final tailoring steps occur. A critical late-stage modification is the conversion of avilamycin C to the more bioactive avilamycin A. This oxidation reaction is catalyzed by the NADH/NAD+-dependent aldo-keto reductase AviZ1, which converts the hydroxyethyl branch of the terminal octose moiety in avilamycin C to an acetyl group in avilamycin A.[4][5]

References

- 1. government.se [government.se]

- 2. Biosynthesis of the orthosomycin antibiotic avilamycin A: deductions from the molecular analysis of the avi biosynthetic gene cluster of Streptomyces viridochromogenes Tü57 and production of new antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An NADH/NAD+-favored aldo-keto reductase facilitates avilamycin A biosynthesis by primarily catalyzing oxidation of avilamycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

In Vitro Antibacterial Spectrum of Avilamycin-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is an oligosaccharide antibiotic belonging to the orthosomycin class, produced by Streptomyces viridochromogenes.[1] Primarily utilized in veterinary medicine, it has demonstrated significant efficacy against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Avilamycin-A, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation.

Mechanism of Action

Avilamycin-A exerts its antibacterial effect by inhibiting bacterial protein synthesis. The molecule binds to the 50S ribosomal subunit, specifically interacting with 23S rRNA and ribosomal protein L16.[2][3][4] This binding event occurs at the entrance to the A-site tRNA accommodating corridor, effectively blocking the proper positioning of aminoacyl-tRNA and initiation factor 2 (IF2).[3][4][5] By sterically hindering the binding of tRNA to the A-site, Avilamycin-A prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[3][5]

Caption: Mechanism of action of Avilamycin-A on the bacterial ribosome.

In Vitro Antibacterial Spectrum

Avilamycin-A demonstrates potent activity primarily against Gram-positive bacteria, with limited to no activity against most Gram-negative organisms. Its efficacy is particularly notable against various species of Clostridium, Enterococcus, and Staphylococcus.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Avilamycin-A against a range of bacterial isolates. The data is presented as MIC50 (the concentration at which 50% of isolates are inhibited), MIC90 (the concentration at which 90% of isolates are inhibited), and the overall MIC range.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Clostridium perfringens | 120 | 0.06 | 128 | 0.015 - 256 |

| Clostridium perfringens (from farm animals) | 95 | - | 0.5 | - |

| Clostridium perfringens (from poultry) | 55 | - | - | ≤ 1 |

| Enterococcus faecium | - | - | - | - |

| Staphylococcus aureus | - | - | - | - |

Note: Data for Enterococcus faecium and Staphylococcus aureus is still being compiled for a comprehensive summary.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Avilamycin-A is performed using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Guideline M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Avilamycin-A Stock Solution:

-

A stock solution of Avilamycin-A is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 1280 µg/mL.

2. Preparation of Microdilution Plates:

-

96-well microtiter plates are used.

-

A serial two-fold dilution of the Avilamycin-A stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the microtiter plate, resulting in a final volume of 100 µL per well. The typical concentration range tested is 0.015 to 256 µg/mL.

3. Inoculum Preparation:

-

The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours.

-

Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Each well containing the diluted Avilamycin-A is inoculated with 10 µL of the standardized bacterial suspension.

-

A growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB) are included on each plate.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria like Clostridium perfringens, incubation is performed under anaerobic conditions.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of Avilamycin-A that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Standard workflow for determining MIC using the broth microdilution method.

Conclusion

Avilamycin-A is a potent antibiotic with a targeted spectrum of activity against clinically and veterinary-relevant Gram-positive bacteria. Its unique mechanism of action, centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit, makes it an effective agent against susceptible pathogens. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of its in vitro efficacy and for its potential applications in drug development. Further research to expand the quantitative susceptibility data against a broader range of bacterial species will be invaluable to the scientific community.

References

Avilamycin-A: An In-depth Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is an oligosaccharide antibiotic belonging to the orthosomycin class, produced by Streptomyces viridochromogenes. It is primarily employed in veterinary medicine as a feed additive to control enteric infections in poultry and swine. Its activity is predominantly directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of Avilamycin-A's antibacterial activity, mechanism of action, and the methodologies used to evaluate its efficacy.

Mechanism of Action

Avilamycin-A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the bacterial ribosome, a critical component of the protein synthesis machinery. While some initial studies suggested binding to the 30S ribosomal subunit, more recent and detailed investigations have pinpointed its interaction with the 50S ribosomal subunit. By binding to the 50S subunit, Avilamycin-A is thought to interfere with the correct positioning of transfer RNA (tRNA) and initiation factor 2 (IF2), thereby blocking the formation of the functional ribosome and halting protein elongation. This targeted action disrupts essential cellular processes, ultimately leading to the inhibition of bacterial growth.

Determining the Molecular Weight and Formula of Avilamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin A, a prominent member of the orthosomycin family of antibiotics, is a complex oligosaccharide produced by Streptomyces viridochromogenes.[1][2][3][4] Its potent activity against Gram-positive bacteria has established its use in veterinary medicine.[3][4] A precise understanding of its molecular weight and formula is fundamental for its characterization, synthesis, and the development of novel derivatives. This technical guide provides an in-depth overview of the experimental methodologies employed in the determination of the molecular weight and formula of Avilamycin A, presenting the data in a structured format for clarity and comparison.

Physicochemical Properties and Molecular Formula of Avilamycin A

The determination of the physicochemical properties of Avilamycin A is a critical first step in its characterization. These properties provide the foundational data for subsequent analytical procedures.

| Property | Value | Source |

| Molecular Formula | C61H88Cl2O32 | PubChem |

| Molecular Weight | 1404.2 g/mol | PubChem |

| Appearance | Colorless, needle-shaped crystals | The Merck Index |

| Solubility | Slightly soluble in acetone and methanol (when heated) | AG Scientific |

Experimental Protocols for Molecular Weight and Formula Determination

The elucidation of the molecular weight and formula of a novel natural product like Avilamycin A involves a multi-faceted analytical approach. High-resolution mass spectrometry (HRMS) is the cornerstone for determining the exact mass and, consequently, the molecular formula. This is often complemented by classical elemental analysis and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) for structural confirmation.

Isolation and Purification of Avilamycin A

Prior to any analytical determination, a pure sample of Avilamycin A must be isolated from the fermentation broth of Streptomyces viridochromogenes.

Protocol:

-

Fermentation: Culture Streptomyces viridochromogenes in a suitable nutrient medium under optimal conditions (e.g., 25-32°C) to induce the production of the avilamycin complex.

-

Extraction: After fermentation, separate the mycelial cake from the broth via filtration. Extract the avilamycin complex from the mycelial cake using an organic solvent such as methanol.

-

Concentration: Concentrate the methanol extract under reduced pressure to yield a crude extract.

-

Chromatographic Purification: Employ a series of chromatographic techniques to isolate Avilamycin A from other components of the complex. This typically involves:

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the unambiguous determination of the elemental composition.[5]

Protocol:

-

Sample Preparation: Dissolve a small amount of purified Avilamycin A in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

-

Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the molecular ion of Avilamycin A.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-).

-

Utilize the high-resolution data to determine the exact mass of the molecular ion to at least four decimal places.[5]

-

Input the exact mass into a molecular formula calculator, specifying the possible elements present (C, H, O, Cl). The software will generate a list of possible molecular formulas that fit the measured mass within a narrow tolerance (e.g., <5 ppm).[6]

-

The correct molecular formula is typically the one that is chemically most plausible and consistent with other analytical data.

-

Elemental Analysis (Combustion Analysis)

Elemental analysis provides the percentage composition of elements (C, H, N, S, and O) in a compound, which can be used to determine the empirical formula.[7][8][9][10]

Protocol:

-

Sample Preparation: A precisely weighed amount of pure, dried Avilamycin A is required.

-

Instrumentation: Use an automated elemental analyzer.

-

Combustion: The sample is combusted in a furnace at high temperatures (around 1000°C) in a stream of pure oxygen.[7] This converts the elements into their gaseous oxides (CO2, H2O, etc.).

-

Separation and Detection: The combustion gases are separated by gas chromatography and quantified using a thermal conductivity detector.[9]

-

Calculation: The instrument's software calculates the percentage of each element in the original sample. These percentages are then used to determine the empirical formula. The molecular formula can be deduced by comparing the empirical formula weight with the molecular weight determined by mass spectrometry.

Spectroscopic Confirmation

While not directly providing the molecular weight or formula, NMR spectroscopy is crucial for confirming the structural features implied by the molecular formula.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.[11][12]

Protocol:

-

Sample Preparation: Dissolve the purified Avilamycin A in a suitable deuterated solvent (e.g., deuterated chloroform or methanol).

-

Data Acquisition: Acquire a series of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.[11]

-

Data Analysis: The number and types of signals in the ¹H and ¹³C NMR spectra, along with the correlations observed in the 2D spectra, are used to piece together the carbon-hydrogen framework of the molecule. This structural information must be consistent with the molecular formula determined by HRMS and elemental analysis.

Visualizing the Workflow and Mechanism

Experimental Workflow for Molecular Weight and Formula Determination

The following diagram illustrates the logical flow of experiments for determining the molecular weight and formula of a novel natural product like Avilamycin A.

Caption: Workflow for Avilamycin A molecular characterization.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the proper binding of aminoacyl-tRNA to the A-site of the ribosome. This action halts the elongation of the polypeptide chain, ultimately leading to bacterial cell death.

Caption: Avilamycin A inhibits protein synthesis.

References

- 1. Isolation and structural identification of nine avilamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ISOLATION AND STRUCTURAL IDENTIFICATION OF NINE AVILAMYCINS [jstage.jst.go.jp]

- 3. benchchem.com [benchchem.com]

- 4. fao.org [fao.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]

- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 9. azom.com [azom.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Avilamycin-A: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is the major active component of the avilamycin complex, an oligosaccharide antibiotic produced by the fermentation of Streptomyces viridochromogenes.[1] Belonging to the orthosomycin class of antibiotics, it is primarily active against Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of Avilamycin-A, presenting quantitative data in structured tables, detailing experimental methodologies for its analysis, and visualizing its mechanism of action and analytical workflows.

Physicochemical Properties of Avilamycin-A

Avilamycin-A is a complex molecule with a defined set of physical and chemical characteristics that are crucial for its handling, formulation, and analytical determination.

Table 1: General and Physical Properties of Avilamycin-A

| Property | Value | References |

| Molecular Formula | C₆₁H₈₈Cl₂O₃₂ | [1][3][4][5][6][7][8][9] |

| Molecular Weight | 1404.2 g/mol | [1][3][4][5][9][10][11] |

| Appearance | Colorless, needle-shaped crystals | [5][12] |

| Melting Point | 166-169°C | [1] |

| Optical Rotation | [α]D²⁰ = +2° ± 1° (in dioxane) | [1] |

Table 2: Solubility of Avilamycin-A at 20°C

| Solvent | Solubility (g/L) | References |

| Water | 1 | [1] |

| Ethanol | 4 | [1] |

| Methanol | 5 | [1] |

| Ethyl acetate | 10 | [1] |

| Acetone | 50 | [1] |

| Heptane | < 1 | [1] |

| Chloroform | 100 | [1] |

Note: Some sources indicate that Avilamycin-A is slightly soluble in acetone and methanol (warmed).[13][10]

Table 3: pH-Dependent Aqueous Solubility of Avilamycin-A

| pH | Solubility (mg/L) | References |

| 5 | < 0.125 | [14] |

| 7 | 41 | [14][15] |

| 9 | 113 | [14] |

Table 4: Stability of Avilamycin-A

| Condition | Stability | References |

| Storage (Solid) | ≥ 2 years at -20°C | [13] |

| Fortified Tissue Samples | At least 9 months at -70°C | [1] |

| Liver, Kidney, and Fat/Skin Extracts | At least 7 days at room temperature | [1] |

| Muscle Extracts | At least 19 days at room temperature | [1] |

Mechanism of Action

Avilamycin-A exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][12] It specifically targets the bacterial ribosome.[2][12] The proposed mechanism involves the binding of avilamycin to the 30S ribosomal subunit, which in turn inhibits the binding of formylmethionyl-tRNA (fMet-tRNA).[2] This action effectively blocks the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[2]

Mechanism of action of Avilamycin-A.

Experimental Protocols

Detailed experimental protocols for the analysis of Avilamycin-A are crucial for accurate quantification and characterization. The following outlines a general workflow for the determination of avilamycin residues in animal tissues.

General Workflow for Avilamycin Residue Analysis in Tissues

The analysis of avilamycin in complex matrices such as animal tissues typically involves extraction, hydrolysis to a common marker residue (dichloroisoeverninic acid - DIA), cleanup, and subsequent instrumental analysis.[1][16]

General workflow for Avilamycin-A residue analysis.

Detailed Method for Avilamycin Determination in Animal Tissues by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the determination of avilamycin residues as DIA.[16][17]

1. Sample Preparation and Hydrolysis:

-

Homogenize a known weight (e.g., 10 g) of the tissue sample.[16]

-

Perform alkaline hydrolysis on the extract to convert avilamycin and its metabolites to DIA.[16][17]

2. Cleanup:

-

Partition the hydrolysate into an organic solvent such as ethyl acetate.[16][17]

-

Further cleanup steps, such as solid-phase extraction (SPE), may be employed to minimize matrix effects.[16]

3. Instrumental Analysis (LC-MS/MS):

-

Column: A suitable C18 analytical column.[18]

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., 10 nmol/L ammonium acetate or water with formic acid).[17][18]

-

Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection of DIA.[16][17]

4. Quantification:

-

Prepare standard solutions of DIA of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration.

-

Calculate the concentration of DIA in the sample based on the standard curve.

-

The concentration of DIA can be reported as avilamycin equivalents by multiplying the DIA concentration by the molar ratio of avilamycin to DIA (5.6:1).[1]

Conclusion

This technical guide provides a consolidated resource on the essential physical and chemical properties of Avilamycin-A. The tabulated data, along with the visualized mechanism of action and analytical workflow, offer a comprehensive overview for researchers, scientists, and professionals involved in drug development. The provided information is critical for ensuring the proper handling, formulation, and analysis of this important veterinary antibiotic.

References

- 1. fao.org [fao.org]

- 2. government.se [government.se]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Avilamycin A - TOKU-E [bioscience.co.uk]

- 5. Avilamycin [drugfuture.com]

- 6. Avilamycin | CAS No- 11051-71-1 [chemicea.com]

- 7. Avilamycin A | C61H88Cl2O32 | CID 20054845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 51004-33-2,avilamycin | lookchem [lookchem.com]

- 9. Avilamycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. agscientific.com [agscientific.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 15. Avilamycin A [sitem.herts.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

Avilamycin-A: A Technical Guide to an Oligosaccharide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is a prominent member of the orthosomycin family of antibiotics, produced by the fermentation of Streptomyces viridochromogenes. As an oligosaccharide antibiotic, its complex carbohydrate structure is central to its biological activity. This document provides a comprehensive technical overview of Avilamycin-A, focusing on its classification, mechanism of action, antibacterial spectrum, and the experimental methodologies used to characterize it.

Classification and Chemical Structure

Avilamycin-A is classified as an orthosomycin, a group of antibiotics characterized by the presence of one or more orthoester linkages within their complex oligosaccharide structures. The orthosomycins are further divided into two groups: those containing an aminocyclitol residue and those that are esters of dichloroisoeverninic acid. Avilamycin-A belongs to the latter group.[1] The avilamycin complex is a mixture of several related compounds, with Avilamycin A being the main and most active component.

The core structure of Avilamycin-A is a large, intricate oligosaccharide chain. This complex structure is crucial for its interaction with the bacterial ribosome, the target of its antimicrobial activity.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin-A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] This is achieved through high-affinity binding to the 50S subunit of the bacterial ribosome. Specifically, it interacts with domain V of the 23S rRNA and ribosomal protein L16. This binding event sterically hinders the correct positioning of transfer RNA (tRNA) in the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting protein synthesis. Some studies suggest it may also interfere with the function of initiation factor 2 (IF2).[3]

The following diagram illustrates the hierarchical classification of Avilamycin-A.

The proposed mechanism of action is depicted in the following signaling pathway diagram.

Antibacterial Spectrum and Efficacy

Avilamycin-A is primarily active against Gram-positive bacteria.[4] Its spectrum of activity includes several clinically and veterinarily important pathogens. It has demonstrated limited to no activity against most Gram-negative bacteria. The efficacy of Avilamycin-A is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of Avilamycin-A against a selection of Gram-positive bacteria.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Clostridium perfringens | 120 clinical isolates | 0.015 - 256 | 0.06 | 128 | [2] |

| Enterococcus faecium | Multiple isolates | 4 - >16 | - | - | [5] |

| Staphylococcus aureus | - | - | - | - | [4] |

| Streptococcus spp. | - | - | - | - | [4] |

| Listeria monocytogenes | - | - | - | - | [4] |

| Bacillus spp. | - | - | - | - | [4] |

Note: Data for some species is qualitative. Further research is needed to establish comprehensive MIC ranges for all susceptible organisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol outlines the standardized agar dilution method for determining the MIC of Avilamycin-A.

1. Preparation of Avilamycin-A Stock Solution:

-

Accurately weigh a precise amount of Avilamycin-A standard powder.

-

Dissolve the powder in a suitable solvent (e.g., a mixture of acetone and buffer) to create a high-concentration stock solution.

2. Preparation of Agar Plates:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the Avilamycin-A stock solution.

-

Add a defined volume of each antibiotic dilution to separate aliquots of the molten MHA to achieve the desired final concentrations.

-

Pour the agar-antibiotic mixtures into sterile Petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or a suitable broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized inoculum as required to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.

4. Inoculation of Agar Plates:

-

Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the Avilamycin-A-containing agar plates and the control plate.

5. Incubation:

-

Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.

6. Interpretation of Results:

-

The MIC is the lowest concentration of Avilamycin-A that completely inhibits the visible growth of the test organism.

The workflow for this protocol is illustrated below.

Ribosome Binding and Footprinting Assays (Conceptual Protocol)

These advanced techniques are employed to elucidate the specific binding site of Avilamycin-A on the ribosome.

1. Ribosome Isolation:

-

Culture a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.

-

Harvest the cells and lyse them to release the cellular contents.

-

Isolate 70S ribosomes through a series of ultracentrifugation steps, often involving sucrose gradients.

2. Ribosome-Avilamycin Complex Formation:

-

Incubate the purified 70S ribosomes with an excess of Avilamycin-A under appropriate buffer conditions to allow for binding.

3. Chemical Probing (Footprinting):

-

Treat the ribosome-avilamycin complexes and a control group of unbound ribosomes with chemical probes that modify accessible rRNA nucleotides (e.g., dimethyl sulfate - DMS).

-

The bound Avilamycin-A will protect the nucleotides at its binding site from modification.

4. Primer Extension Analysis:

-

Extract the 23S rRNA from both the treated and control ribosome samples.

-

Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site.

-

Perform a reverse transcription reaction. The reverse transcriptase will stop at the modified nucleotides.

-

Analyze the resulting cDNA fragments on a sequencing gel. The positions where reverse transcription is blocked in the control sample but not in the Avilamycin-A-bound sample represent the "footprint" of the antibiotic, revealing its precise binding site.

Conclusion

Avilamycin-A remains a significant oligosaccharide antibiotic with a well-defined mechanism of action targeting the bacterial ribosome. Its primary utility is in veterinary medicine, where it is effective against a range of Gram-positive pathogens. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and other novel antibiotics. A thorough understanding of its classification, mechanism, and spectrum of activity is crucial for its responsible use and for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

- 1. fao.org [fao.org]

- 2. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 4. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of avilamycin fed to chickens on E. faecium counts and on the selection of avilamycin-resistant E. faecium populations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Avilamycin-A in Animal Feed

Introduction